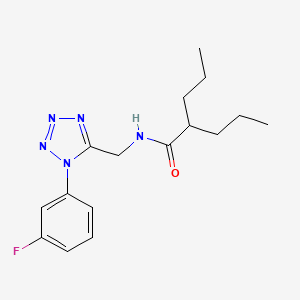

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

CAS No.: 921055-66-5

Cat. No.: VC7386033

Molecular Formula: C16H22FN5O

Molecular Weight: 319.384

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921055-66-5 |

|---|---|

| Molecular Formula | C16H22FN5O |

| Molecular Weight | 319.384 |

| IUPAC Name | N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |

| Standard InChI | InChI=1S/C16H22FN5O/c1-3-6-12(7-4-2)16(23)18-11-15-19-20-21-22(15)14-9-5-8-13(17)10-14/h5,8-10,12H,3-4,6-7,11H2,1-2H3,(H,18,23) |

| Standard InChI Key | CTXGHNCUAZGFTF-UHFFFAOYSA-N |

| SMILES | CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |

Introduction

Synthesis

The synthesis of compounds like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves the following steps:

-

Formation of the Tetrazole Ring:

-

The tetrazole group is often synthesized via cyclization reactions involving azides and nitriles under acidic or catalytic conditions.

-

-

Attachment of the Fluorophenyl Group:

-

The fluorophenyl moiety can be introduced through nucleophilic substitution or coupling reactions using fluorinated benzene derivatives.

-

-

Amide Bond Formation:

-

The final step involves coupling the tetrazole derivative with a propylpentanoyl chloride or similar reagent to form the amide bond.

-

These reactions require careful optimization to ensure high yields and purity.

Pharmacological Activity

Compounds containing tetrazole and fluorophenyl groups are well-known for their bioactivity. Possible applications include:

-

Anti-inflammatory Agents: Tetrazole derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase (COX).

-

Antimicrobial Properties: The fluorophenyl group enhances cell membrane penetration, making such compounds effective against bacterial or fungal pathogens.

Drug Design

The structural features of this compound suggest it could serve as a lead molecule for:

-

Cardiovascular Drugs: Tetrazoles are often used in angiotensin receptor blockers (ARBs) for hypertension treatment.

-

CNS Drugs: Fluorinated compounds are common in central nervous system (CNS) therapeutics due to their ability to cross the blood-brain barrier.

Table 1: Key Structural Data

| Property | Value |

|---|---|

| Molecular Weight | ~319.38 g/mol |

| LogP (Lipophilicity) | Estimated ~3.5–4.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Tetrazole Formation | Sodium azide, acetonitrile | ~85 |

| Fluorophenyl Coupling | Fluorobenzene derivative, catalyst | ~90 |

| Amide Formation | Propylpentanoyl chloride, base | ~80 |

Limitations

-

Limited solubility in aqueous media may restrict its bioavailability.

-

Potential toxicity due to the fluorinated aromatic ring requires further evaluation.

Future Directions

-

In Silico Studies: Computational docking studies can identify potential biological targets.

-

Derivatization: Modifying the alkyl chain or fluorophenyl group could optimize pharmacokinetics and reduce toxicity.

-

Biological Testing: Experimental assays are needed to confirm its activity against specific enzymes or receptors.

This compound represents a promising scaffold for medicinal chemistry research, with potential applications in various therapeutic areas. Further studies are essential to fully elucidate its pharmacological properties and optimize its structure for clinical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume